molecular formula C14H14Cl2N2O3S B279007 2,5-dichloro-4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide

2,5-dichloro-4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide

Cat. No. B279007
M. Wt: 361.2 g/mol
InChI Key: RAOPSNKBSVJSRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dichloro-4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide, also known as DMXAA, is a small molecule with potential anti-tumor properties. It was first synthesized in the 1980s and has since been investigated for its ability to induce tumor necrosis and stimulate the immune system.

Mechanism of Action

The exact mechanism of action of 2,5-dichloro-4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide is not fully understood. However, it is believed to work by activating the STING (stimulator of interferon genes) pathway, which leads to the production of type I interferons and other cytokines. These cytokines then stimulate the immune system and induce tumor necrosis.
Biochemical and Physiological Effects
2,5-dichloro-4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, including interferon-alpha and interleukin-6. 2,5-dichloro-4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide has also been shown to activate immune cells, including dendritic cells and natural killer cells. In addition, 2,5-dichloro-4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide has been shown to induce tumor necrosis and inhibit angiogenesis.

Advantages and Limitations for Lab Experiments

2,5-dichloro-4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been extensively studied for its anti-tumor properties. However, 2,5-dichloro-4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide also has some limitations. It is not very soluble in water, which can make it difficult to administer in vivo. In addition, 2,5-dichloro-4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide has been shown to have some toxicity in animal models.

Future Directions

There are several future directions for research on 2,5-dichloro-4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide. One area of interest is in combination therapy with other anti-tumor agents. 2,5-dichloro-4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide has been shown to enhance the activity of other anti-tumor agents, such as cisplatin and paclitaxel. Another area of interest is in the development of more potent and selective STING agonists. Finally, there is interest in investigating the potential use of 2,5-dichloro-4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide in combination with immunotherapy, such as checkpoint inhibitors.

Synthesis Methods

2,5-dichloro-4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide can be synthesized through a multi-step process involving the reaction of 2,5-dichloro-4-nitrobenzenesulfonamide with ethyl magnesium bromide, followed by the reaction with 3-methyl-2-pyridinecarboxaldehyde. The resulting compound is then reduced to form 2,5-dichloro-4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide.

Scientific Research Applications

2,5-dichloro-4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis in a variety of cancer cell lines, including lung, breast, and colon cancer. 2,5-dichloro-4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide has also been shown to stimulate the immune system, leading to increased production of cytokines and activation of immune cells.

properties

Product Name

2,5-dichloro-4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide

Molecular Formula

C14H14Cl2N2O3S

Molecular Weight

361.2 g/mol

IUPAC Name

2,5-dichloro-4-ethoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide

InChI

InChI=1S/C14H14Cl2N2O3S/c1-3-21-12-7-11(16)13(8-10(12)15)22(19,20)18-14-9(2)5-4-6-17-14/h4-8H,3H2,1-2H3,(H,17,18)

InChI Key

RAOPSNKBSVJSRU-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=C(C=CC=N2)C)Cl

Canonical SMILES

CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=C(C=CC=N2)C)Cl

Origin of Product

United States

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